molecular formula C6H9N3 B172582 5-Hydrazinyl-2-methylpyridine CAS No. 197516-48-6

5-Hydrazinyl-2-methylpyridine

Cat. No. B172582
M. Wt: 123.16 g/mol
InChI Key: XWKGPVBYRBTGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinyl-2-methylpyridine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is used in research and development .


Molecular Structure Analysis

The InChI code for 5-Hydrazinyl-2-methylpyridine is 1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 . The Canonical SMILES is CC1=NC=C(C=C1)NN .


Physical And Chemical Properties Analysis

5-Hydrazinyl-2-methylpyridine has a molecular weight of 123.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 50.9 Ų .

Scientific Research Applications

Derivatization Reagent for Oxosteroids

5-Hydrazinyl-2-methylpyridine has been utilized as a derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). It quantitatively reacts with oxosteroids, enhancing sensitivity significantly in the detection of mono-oxosteroids, although it is unsuitable for di-oxosteroids (Higashi, Yamauchi, & Shimada, 2005).

Synthesis of Anticonvulsant Agents

5-Hydrazinyl-2-methylpyridine derivatives, specifically 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have shown potential as anticonvulsant agents. They demonstrate significant potency without sedation, ataxia, or lethality, indicating their therapeutic potential in epilepsy treatment (Chapleo et al., 1986).

Heterocyclization in Organic Synthesis

In organic chemistry, 5-Hydrazinyl-2-methylpyridine derivatives undergo heterocyclization, forming 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine. This process is significant for the synthesis of complex organic compounds with potential applications in medicinal chemistry (Arustamova & Piven, 1999).

Synthesis of Bioorthogonal Fluorescent Probes

5-Hydrazinyl-2-methylpyridine derivatives have been synthesized for use as bioorthogonal fluorescent labels. These derivatives can be used to tag aldehydes and ketones, and their absorption energies can be adjusted for a wide range of wavelengths. This property is crucial for fluorescence-based detection in biological research (Dilek & Bane, 2008).

In Vitro Anticancer and Antibacterial Studies

Complexes of 5-Hydrazinyl-2-methylpyridine derivatives have been investigated for their in vitro anticancer and antibacterial activities. These compounds show promising effects against carcinoma cell lines and pathogenic bacterial strains, highlighting their potential in the development of new therapeutic agents (Chaitanya, Sudhakar, & Krishna, 2022).

Safety And Hazards

5-Hydrazinyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

properties

IUPAC Name

(6-methylpyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKGPVBYRBTGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622934
Record name 5-Hydrazinyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinyl-2-methylpyridine

CAS RN

197516-48-6
Record name 5-Hydrazinyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-2-methyl-pyridine (9.90 g, 91.6 mmol) was dissolved in 6 N HCl (100 mL), cooled to 0° C., and vigorously stirred throughout the procedure. Sodium nitrite (6.32 g, 91.6 mmol) was dissolved in water (50 mL), this solution was added to the reaction solution. After 30 min, tin (II) chloride dihydrate (52.0 g, 230 mmol) in 6 N HCl (100 mL) was added, and the reaction slurry was stirred at 0° C. for 3 h. The pH was adjusted to pH 14 with 40% aqueous potassium hydroxide solution. EtOAc extractions (6×250 mL), drying the organics over solid magnesium sulfate, and concentration afforded 5-hydrazino-2-methyl-pyridine as a tan solid (8.0 g). This material was used directly without further purification.
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.